Tetrahydrodeoxycorticosterone

Descripción general

Descripción

Acitretina sódica es un retinoides de segunda generación, utilizado principalmente en el tratamiento de la psoriasis grave y otros trastornos de la piel. Es un metabolito de etretinato y es conocido por su capacidad para regular el crecimiento y la diferenciación de las células de la piel. La acitretina sódica se administra por vía oral y es conocida por su eficacia en casos donde otros tratamientos han fallado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de acitretina sódica involucra varios pasos. Un método común incluye la reacción del éster butílico del ácido 3-formil-crotonico con 5-(4-metoxí-2,3,6-trimetilfenil)-3-metil-penta-2,4-dieno-l-trifenil bromuro de fosfonio en presencia de una base inorgánica suave. El compuesto resultante se trata luego con yodo para isomerizar el intermedio cis no deseado al isómero trans. Este proceso produce acitretina con alta pureza isomérica .

Métodos de producción industrial

La producción industrial de acitretina sódica a menudo involucra el uso de técnicas avanzadas para garantizar una alta pureza y rendimiento. El proceso normalmente incluye el uso de modificadores de superficie hidrofílicos y molienda o trituración acuosa para mejorar la biodisponibilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La acitretina sódica sufre diversas reacciones químicas, entre ellas:

Oxidación: La acitretina puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir la acitretina en su isómero cis.

Sustitución: La acitretina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.

Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios isómeros y metabolitos de la acitretina, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Neurophysiological Effects

THDOC's influence extends to various neurophysiological processes:

- Stress Response : During stress, levels of THDOC increase in both plasma and brain tissues. This elevation is associated with alterations in mood and behavior, suggesting a role in stress-related disorders .

- Behavioral Modulation : In animal studies, THDOC has been shown to mitigate behavioral and neuroendocrine responses to stressors. For example, neonatal treatment with THDOC abolished adverse behavioral outcomes linked to early life stressors .

Clinical Implications

The diverse effects of THDOC suggest potential therapeutic applications in several clinical contexts:

- Depression and Anxiety : Given its role in modulating stress responses and GABAergic activity, THDOC may have implications for treating mood disorders. Altered levels of neuroactive steroids like THDOC have been observed in patients with major depression .

- Neurological Disorders : The ability of THDOC to enhance GABAergic transmission positions it as a candidate for addressing conditions characterized by excitatory neurotransmission dysregulation, such as epilepsy .

Case Studies and Research Findings

Several studies have documented the effects of THDOC across different models:

Mecanismo De Acción

El mecanismo exacto de acción de la acitretina sódica no se comprende completamente. Se cree que funciona uniéndose a receptores específicos de retinoides (como RXR y RAR) en la piel. Esta unión ayuda a normalizar el ciclo de crecimiento de las células de la piel, reduciendo el crecimiento celular excesivo y la queratinización. La acitretina sódica también tiene efectos antiinflamatorios y antiangiogénicos, lo que contribuye a su eficacia terapéutica .

Comparación Con Compuestos Similares

Compuestos similares

Etretinato: Un precursor de la acitretina, conocido por su vida media más larga y un mayor riesgo de efectos secundarios.

Tretinoína: Otro retinoide utilizado en el tratamiento del acné y otras afecciones de la piel.

Isotretinoína: Utilizado principalmente para el acné severo, con un mecanismo de acción diferente al de la acitretina.

Singularidad de la acitretina sódica

La acitretina sódica es única debido a su vida media más corta en comparación con el etretinato, lo que la convierte en una opción más segura para el uso a largo plazo. Su capacidad para unirse a múltiples receptores de retinoides y su eficacia en el tratamiento de la psoriasis grave la convierten en un valioso agente terapéutico .

Actividad Biológica

Tetrahydrodeoxycorticosterone (THDOC) is a neuroactive steroid that plays a significant role in the modulation of various biological processes, particularly those involving the central nervous system. This article explores the biological activity of THDOC, focusing on its mechanisms of action, effects on neuronal activity, and implications for stress-related conditions.

Overview of this compound

THDOC, an endogenous steroid, is derived from deoxycorticosterone and is known to influence GABAergic transmission in the brain. It acts as an allosteric modulator of the GABA receptor, which is critical for inhibitory neurotransmission. The levels of THDOC increase in response to stress, suggesting its involvement in the body's adaptive responses to stressors.

Modulation of GABA Receptors

THDOC has been shown to potentiate GABA receptor currents. In a study using rat parvocellular neurons from the hypothalamic paraventricular nucleus (PVN), THDOC was found to significantly enhance GABA currents at concentrations around 1 μM, increasing them to 148% of control values (p ≤ 0.05) . This potentiation suggests that THDOC enhances the inhibitory effects of GABA, leading to decreased neuronal excitability.

Inhibition of Neuronal Activity

Research indicates that THDOC can inhibit the firing frequency of spinally-projecting parvocellular neurons. The effective concentration (EC) for this inhibition was determined to be approximately 67 nM . This effect is crucial as it may contribute to the regulation of sympathetic nervous system activity during stress responses.

Stress Response and Neuropsychiatric Disorders

The elevation of THDOC during stress may have significant implications for conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD). By modulating GABAergic transmission, THDOC can influence mood and emotional responses. Its role as a neurosteroid suggests potential therapeutic avenues for treating stress-related disorders.

Case Studies and Clinical Observations

- Stress-Induced Elevation : Studies have documented increases in plasma THDOC levels during acute stress situations. These elevations correlate with changes in anxiety levels and other stress-related symptoms, indicating a potential biomarker for stress response .

- Anticonvulsant Properties : THDOC exhibits anticonvulsant-like properties due to its action on GABA receptors. This has been explored in animal models where THDOC administration reduced seizure activity .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Wetzel et al. (1999) | THDOC enhances GABA receptor currents | Suggests potential therapeutic effects in anxiety disorders |

| Current Study (2006) | Inhibits neuronal firing in PVN neurons | May regulate sympathetic nervous system during stress |

| Neuropsychiatric Studies | Elevated THDOC linked to anxiety and PTSD | Potential biomarker for stress-related disorders |

Propiedades

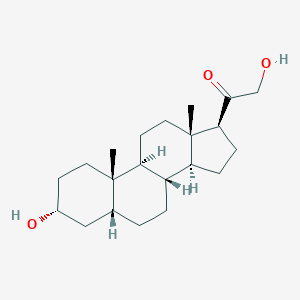

IUPAC Name |

2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-GDYGHMJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017258 | |

| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

567-02-2, 567-03-3 | |

| Record name | Allotetrahydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.